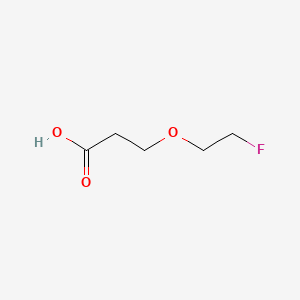
3-(2-Fluoroethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoroethoxy)propanoic acid is an organic compound with the molecular formula C5H9FO3 It is a derivative of propanoic acid, where a fluoroethoxy group is attached to the third carbon of the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Hydroxypropanoic acid} + \text{2-Fluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, reduce production costs, and minimize environmental impact.
化学反応の分析
Types of Reactions
3-(2-Fluoroethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of fluoroethoxyacetic acid or fluoroethoxyacetone.
Reduction: Formation of 3-(2-fluoroethoxy)propanol.
Substitution: Formation of various substituted propanoic acids depending on the nucleophile used.
科学的研究の応用
3-(2-Fluoroethoxy)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Fluoroethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2-Fluorophenyl)propanoic acid
- 3-(2-Furyl)propanoic acid
- Indole-3-propionic acid
Uniqueness
3-(2-Fluoroethoxy)propanoic acid is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications where these properties are advantageous.
特性
CAS番号 |
353-12-8 |
|---|---|
分子式 |
C5H9FO3 |
分子量 |
136.12 g/mol |
IUPAC名 |
3-(2-fluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H9FO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) |
InChIキー |
ANFKGTWWEJMCHJ-UHFFFAOYSA-N |
正規SMILES |
C(COCCF)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
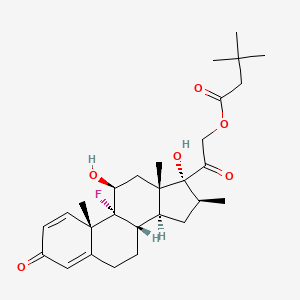
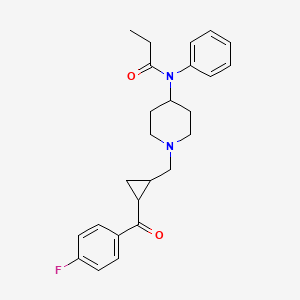
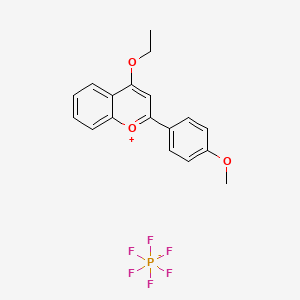
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
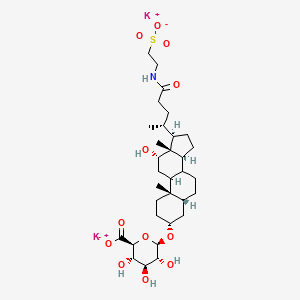
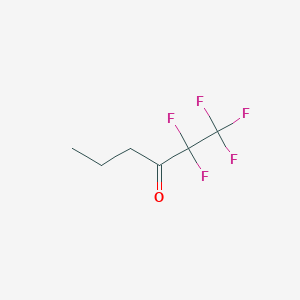

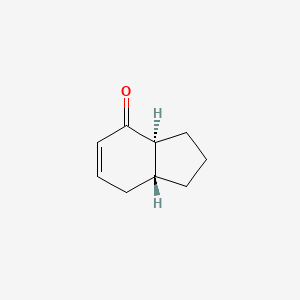
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
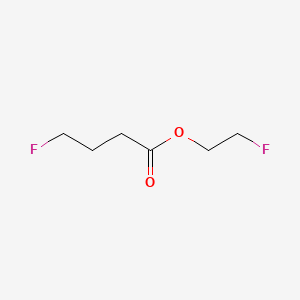

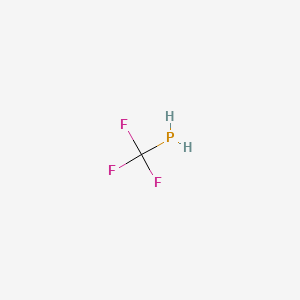
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)
